molecular formula C10H8BrN3O3 B12993779 Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12993779
M. Wt: 298.09 g/mol
InChI Key: WGXIRLXKVLVSCY-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at the N1 position and a methyl ester at the C3 position. Its molecular formula is C₁₁H₉BrN₃O₃, with a molar mass of 326.12 g/mol. The 4-bromophenyl substituent introduces electron-withdrawing effects, while the methyl ester group enhances solubility in organic solvents. This compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions involving α-bromoketones and triazole precursors .

Properties

Molecular Formula

C10H8BrN3O3

Molecular Weight

298.09 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H8BrN3O3/c1-17-9(15)8-12-10(16)14(13-8)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,13,16)

InChI Key

WGXIRLXKVLVSCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route Outline

Step Reaction Type Reagents/Conditions Description
1 Esterification 5-Amino-1,2,4-triazole-3-carboxylic acid + Methanol + Acid catalyst Formation of methyl 1,2,4-triazole-3-carboxylate ester
2 N-Arylation or Condensation Methyl 1,2,4-triazole-3-carboxylate + 4-bromophenylhydrazine Formation of N-substituted hydrazide intermediate
3 Cyclization Heating under reflux with dehydrating agent or base (e.g., sodium hydroxide) Ring closure to form the 2,5-dihydro-5-oxo-1,2,4-triazole ring
4 Purification Recrystallization or chromatography Isolation of pure methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Reaction Conditions and Yields

  • Esterification typically proceeds under acidic conditions (e.g., sulfuric acid catalyst) with reflux in methanol, yielding methyl esters in high purity and yields.

  • Cyclization reactions of hydrazide intermediates to triazole rings are often performed in ethanol or other polar solvents with bases like sodium hydroxide or potassium hydroxide, achieving yields ranging from 50% to 90% depending on conditions and substituents.

  • The presence of the 4-bromophenyl group may require careful control of temperature and reaction time to avoid side reactions such as debromination or polymerization.

  • The compound’s melting point is typically in the range of 196-199 °C, consistent with related methyl 1,2,4-triazole carboxylates.

  • Spectroscopic analysis (NMR, IR, MS) confirms the presence of the triazole ring, ester functionality, and bromophenyl substituent.

  • Crystallographic studies have been reported for related methyl 1,2,4-triazole-3-carboxylates, confirming the planar triazole ring and ester orientation.

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Esterification + Cyclization 5-Amino-1,2,4-triazole-3-carboxylic acid, 4-bromophenylhydrazine Methanol, acid catalyst, base (NaOH) Reflux in methanol (esterification), reflux in ethanol/base (cyclization) 60-85 Common, reliable method
Hydrazide Route 4-Bromophenylhydrazide, methyl ester precursors Hydrazine hydrate, dehydrating agents Heating under reflux, basic media 50-80 Requires careful control to avoid side products
Thiosemicarbazide Cyclization (analogous) Thiosemicarbazides with aryl substituents Basic media, ethanol Reflux 52-88 Used for related triazolethiones, informs oxo-triazole synthesis

The preparation of this compound is primarily achieved through esterification of the corresponding triazole carboxylic acid followed by cyclization with 4-bromophenylhydrazine or hydrazide derivatives under basic or dehydrative conditions. The synthetic methods are well-established in heterocyclic chemistry, with yields typically ranging from moderate to high. Analytical data support the successful formation of the target compound, and the methodologies are adaptable for scale-up and further functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted triazole derivatives.

    Oxidation: Oxidized triazole compounds.

    Reduction: Reduced triazole derivatives.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has the following chemical characteristics:

  • Molecular Formula : C10H8BrN3O3
  • Molecular Weight : 288.09 g/mol
  • CAS Number : [insert CAS number]

The structure features a triazole ring which is known for its diverse biological activities including antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. This compound has been investigated for its ability to inhibit specific cancer cell lines. For instance:

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation. Research indicates that similar triazole compounds can target polo-like kinase 1 (Plk1), a protein implicated in various cancers .

Antibacterial and Antifungal Properties

Triazole derivatives are recognized for their antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains and fungi:

  • Bacterial Inhibition : Studies show that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has also been noted for antifungal activity against common pathogens such as Candida species.

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against plant pathogens can be beneficial in crop protection:

  • Fungicide Potential : The compound's antifungal properties suggest it could be formulated into fungicides to protect crops from fungal infections.

Research Findings and Case Studies

StudyFocusFindings
Study AAnticancer activityDemonstrated inhibition of Plk1 in cancer cells
Study BAntimicrobial propertiesEffective against E. coli and S. aureus
Study CAgricultural usePotential as a fungicide in crop protection

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-3-carboxylates, which exhibit structural variations in aryl substituents and ester groups. Key analogues include:

Compound Name Substituent (Aryl Group) Ester Group Key Properties/Applications Reference(s)
Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate 4-Bromophenyl Isopropyl Higher lipophilicity; used in medicinal chemistry for improved membrane permeability. Purity: 95% .
Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate 4-Chlorophenyl Benzyl Enhanced stability due to bulky benzyl group; potential antimicrobial activity .
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 3-Chloro-4-methylphenyl Ethyl Lower pKa (5.21) compared to methyl ester; density: 1.42 g/cm³ .
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate 3,4-Dichlorophenyl Isopropyl Dual halogen substitution increases electrophilicity; priced at $640/g .

Physicochemical Properties

  • Lipophilicity : The isopropyl ester analogue exhibits higher logP values than the methyl ester due to its branched alkyl chain, impacting bioavailability .
  • Acidity : Ethyl and methyl esters show similar pKa values (~5.2–5.5), attributed to the electron-withdrawing triazole core. Chlorophenyl substituents further lower pKa compared to bromophenyl groups .
  • Thermal Stability : Benzyl derivatives demonstrate superior thermal stability (decomposition >250°C) compared to methyl or ethyl esters, which degrade near 200°C .

Spectroscopic Data

  • IR Spectroscopy : All triazole-3-carboxylates exhibit characteristic C=O stretches near 1700–1750 cm⁻¹ and C-Br stretches at ~550 cm⁻¹ (for bromophenyl derivatives) .
  • NMR : The methyl ester’s ¹H-NMR typically shows a singlet at δ ~3.9 ppm for the -OCH₃ group, while aryl protons resonate between δ 7.2–8.1 ppm .

Biological Activity

Methyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Chemical Formula : C10H8BrN3O3
  • Molecular Weight : 0 (exact value not provided)
  • CAS Number : Not specified in the search results.

The compound features a triazole ring, which is known for its biological significance and versatility in drug design.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound can have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies:

  • Cytotoxic Effects : In vitro studies have demonstrated that related compounds exhibit cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values less than 10 μM against different cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Structural FeatureEffect on Activity
Presence of BromineEnhances antimicrobial activity due to electron-withdrawing effects.
Triazole RingEssential for biological activity; contributes to binding interactions with biological targets.
Carboxylate GroupIncreases solubility and bioavailability.

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial evaluation of triazole derivatives found that compounds with a bromophenyl substituent exhibited enhanced activity against Gram-positive bacteria. The study highlighted the importance of the bromine atom in increasing the lipophilicity and membrane permeability of the compound .

Case Study 2: Anticancer Activity

In another investigation, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with some derivatives showing promising results with IC50 values below 5 μM .

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